4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide
Description
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-9-3-1-2-4-11(9)15-21(19,20)8-5-6-10(14)12(7-8)16(17)18/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLWSBCUSFAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 4-chlorobenzenesulfonamide to introduce the nitro group at the 3-position.
Chlorination: The chlorination of 2-chloroaniline to obtain 2-chlorophenylamine.
Coupling Reaction: The coupling of the nitrated sulfonamide with 2-chlorophenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-amino-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding sulfonic acids.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4-Chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide has been investigated for its antimicrobial properties. Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Synthesis and Evaluation
Research conducted on similar sulfonamide compounds indicates that modifications in the aromatic ring can enhance their efficacy as antimicrobial agents. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against resistant bacterial strains .
Chemical Intermediates
Synthesis of Dyes and Pigments
this compound serves as an important intermediate in the synthesis of various dyes and pigments. The chloronitrobenzene derivatives are crucial in producing colorants used in textiles and coatings. For example, the compound can be transformed into azo dyes through diazotization reactions, which are widely utilized in the dyeing industry .
Table 1: Chemical Transformations of this compound
| Transformation Type | Product Name | Application |
|---|---|---|
| Diazotization | Azo Dyes | Textile and coating industries |
| Reduction | Aniline Derivatives | Dyes, pharmaceuticals |
| Nitration | Nitro Derivatives | Explosives, pharmaceuticals |
Agricultural Chemicals
Pesticide Formulations
The compound has potential applications in the formulation of pesticides. Its structure allows for modifications that can lead to the development of effective herbicides and fungicides. Research indicates that compounds derived from nitrobenzenes exhibit antifungal properties, making them suitable candidates for agricultural use .
Case Study: Agrochemical Development
In a study focusing on the synthesis of nitrobenzenesulfonamides, researchers demonstrated that specific derivatives could effectively inhibit fungal growth in crops, thus providing a basis for developing new agricultural products .
Pharmaceutical Applications
Drug Development
The sulfonamide moiety is significant in drug design due to its biological activity. Compounds similar to this compound have been explored for their potential as anti-inflammatory agents and in treating conditions such as leprosy and tuberculosis . The structural features of this compound allow it to interact with biological targets effectively.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. The nitro and chloro groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-chlorophenyl)-benzene-1-sulfonamide: Lacks the nitro group, which may affect its biological activity.
4-chloro-N-(2-chlorophenyl)-3-aminobenzene-1-sulfonamide: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-chloro-N-(2-chlorophenyl)-3-methylbenzene-1-sulfonamide: The presence of a methyl group instead of a nitro group alters its chemical properties.
Uniqueness
The presence of both nitro and chloro groups in 4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in medicinal and industrial chemistry.
Biological Activity
4-Chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₈Cl₂N₄O₃S
- CAS Number : 26848-43-1
This sulfonamide derivative features a nitro group and two chlorine substituents, which are critical for its biological activity.
Sulfonamides generally exert their effects through the inhibition of bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, disrupting the synthesis of folate necessary for nucleic acid synthesis in bacteria. This mechanism underlies their use as antimicrobial agents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Weak |
The compound shows particularly strong activity against Escherichia coli, suggesting its potential as a therapeutic agent against Gram-negative infections.
Antitumor Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (μg/mL) | Effectiveness |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Highly effective |
| MCF-7 (breast cancer) | 10.0 | Moderate |
| A549 (lung cancer) | 15.0 | Effective |
The data suggest that the compound's structure contributes to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in ACS Omega highlighted that derivatives similar to this compound showed enhanced antibacterial activity due to the presence of electron-withdrawing groups like chlorine and nitro groups .
- Antitumor Properties : A recent investigation into sulfonamide derivatives found that compounds with similar structures exhibited significant antiproliferative effects on various cancer cell lines, suggesting that modifications to the sulfonamide scaffold could enhance therapeutic efficacy .
- Mechanistic Insights : Molecular docking studies have revealed that this compound interacts with target proteins involved in cell cycle regulation, potentially leading to G1 phase arrest in cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sulfonamide bond formation between a sulfonyl chloride derivative and an amine. For example:
React 3-nitro-4-chlorobenzenesulfonyl chloride with 2-chloroaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert conditions.
Use a base (e.g., triethylamine) to neutralize HCl byproducts.
Characterization includes 1H/13C NMR to confirm bond formation (e.g., sulfonamide NH proton at δ 9–10 ppm) and mass spectrometry for molecular ion verification. UV-Vis spectroscopy can track nitro group absorption (~270–300 nm) .
Q. How can researchers optimize reaction yields for nitro-substituted sulfonamides?
- Methodological Answer :
- Solvent Selection : Polar solvents like DMF enhance solubility of nitro and sulfonyl groups but may require strict temperature control (0–5°C) to minimize side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for hygroscopicity or partial hydrolysis of the sulfonyl chloride.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting materials or nitro-reduction byproducts .
Advanced Research Questions
Q. What computational strategies can predict reactivity or regioselectivity in nitro-sulfonamide derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfonylation reactions, focusing on steric effects from the 2-chlorophenyl group and electronic effects from the nitro substituent.
- Reaction Path Search : Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis identify low-energy pathways for bond formation .
- Machine Learning : Train models on datasets of analogous sulfonamide syntheses to predict optimal conditions (e.g., solvent, temperature) for yield improvement .
Q. How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal rotational barriers in the sulfonamide bond, which may cause unexpected splitting .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen-bonding networks by determining the crystal structure. For example, the nitro group’s orientation can influence packing and electronic properties .
- Comparative Analysis : Cross-reference IR and Raman spectra with computational vibrational frequency predictions (e.g., using Gaussian) .
Q. What strategies mitigate competing side reactions during functionalization of the nitro group?
- Methodological Answer :
- Protection/Deprotection : Temporarily reduce the nitro group to an amine (e.g., using H2/Pd-C), perform further functionalization (e.g., acylation), then re-oxidize with KMnO4 or HNO3 .
- Electrophilic Aromatic Substitution : Use directing group strategies (e.g., sulfonamide as a meta-director) to control halogenation or nitration sites. Monitor by LC-MS for intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
